molecular formula C19H27NO2 B13450562 Pentazocine N-Oxide

Pentazocine N-Oxide

Cat. No.: B13450562
M. Wt: 301.4 g/mol
InChI Key: HWJKJDJXDLXWAS-ILKLACRSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pentazocine is a synthetic opioid analgesic classified as a benzomorphan derivative. Its chemical name is (2R,6R,11R*)-1,2,3,4,5,6-hexahydro-6,11-dimethyl-3-(3-methyl-2-butenyl)-2,6-methano-3-benzazocin-8-ol, with the molecular formula C₁₉H₂₇NO and a molecular weight of 285.42 g/mol . It acts as a partial agonist at the mu-opioid receptor and an antagonist at the kappa-opioid receptor, contributing to its mixed agonist-antagonist profile. Clinically, it is used for moderate to severe pain management, often administered via intramuscular or subcutaneous routes at doses of 30–60 mg, demonstrating efficacy comparable to 10 mg morphine or 100 mg pethidine (meperidine) .

Key pharmacological properties include:

  • LogP (octanol/water partition coefficient): 3.883, indicating moderate lipophilicity .
  • Duration of action: Slightly shorter than morphine or pethidine .

Properties

Molecular Formula

C19H27NO2

Molecular Weight

301.4 g/mol

IUPAC Name

(1R,9S,13S)-1,13-dimethyl-10-(3-methylbut-2-enyl)-10-oxido-10-azoniatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol

InChI

InChI=1S/C19H27NO2/c1-13(2)7-9-20(22)10-8-19(4)14(3)18(20)11-15-5-6-16(21)12-17(15)19/h5-7,12,14,18,21H,8-11H2,1-4H3/t14-,18+,19-,20?/m1/s1

InChI Key

HWJKJDJXDLXWAS-ILKLACRSSA-N

Isomeric SMILES

C[C@@H]1[C@@H]2CC3=C([C@@]1(CC[N+]2(CC=C(C)C)[O-])C)C=C(C=C3)O

Canonical SMILES

CC1C2CC3=C(C1(CC[N+]2(CC=C(C)C)[O-])C)C=C(C=C3)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-oxides typically involves the oxidation of the parent amine compound. For Pentazocine N-Oxide, the oxidation can be achieved using various oxidizing agents such as hydrogen peroxide (H₂O₂) in the presence of a catalyst like titanium silicalite (TS-1) . The reaction is generally carried out in a solvent such as methanol under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Safety measures and quality control are crucial to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Pentazocine N-Oxide can undergo various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more complex N-oxide derivatives.

    Reduction: Reduction reactions can revert the N-oxide back to the parent amine compound.

    Substitution: N-oxide groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields higher-order N-oxides, while reduction reverts to the parent amine.

Scientific Research Applications

Mechanism of Action

Pentazocine N-Oxide exerts its effects primarily through interaction with opioid receptors. It acts as an agonist at kappa and sigma receptors and a weak antagonist at mu receptors This interaction inhibits ascending pain pathways, altering the perception and response to pain

Comparison with Similar Compounds

Comparison with Similar Compounds

Pentazocine vs. Morphine

Parameter Pentazocine Morphine References
Receptor Activity Partial mu agonist, kappa antagonist Full mu agonist
Analgesic Potency ~1/3–1/2 potency of morphine Gold standard for severe pain
Dysphoric Effects Higher incidence at 30 mg dose Lower dysphoria at 10 mg dose
Respiratory Depression Less pronounced Significant risk
Naloxone Antagonism Partial reversal Full reversal

Clinical Implications: Pentazocine produces dose-dependent dysphoria and psychomotor impairment, distinguishing it from morphine, which has a higher risk of respiratory depression but fewer dysphoric effects at equianalgesic doses .

Pentazocine vs. Pethidine (Meperidine)

Parameter Pentazocine Pethidine References
Onset/Duration 15–30 min onset; 3–4 hr duration 10–15 min onset; 2–3 hr duration
Emesis Risk Lower incidence Higher incidence
Sedation Moderate High
Use in Labor Comparable analgesia, fewer emetic effects Similar efficacy but higher nausea risk

Key Findings: In a double-blind study of 94 women in labor, pentazocine and pethidine provided equivalent analgesia, but pentazocine had fewer emetic sequelae .

Pentazocine vs. N-Oxide Derivatives (e.g., Sorafenib N-Oxide)

While the provided evidence lacks direct data on Pentazocine N-Oxide , insights can be drawn from studies on other N-Oxide compounds. For example, sorafenib N-Oxide , a metabolite of the anticancer drug sorafenib, exhibits distinct pharmacokinetic properties:

Parameter Sorafenib Sorafenib N-Oxide References
Plasma AUC (µg·h/mL) 32.1 (IISR group) 3.05 (IISR group)
Brain Penetration Kp = 0.53 Kp = 0.51
Cmax (µg/mL) 2.13 (IISR group) 0.16 (IISR group)

Implications for this compound: N-Oxide metabolites often exhibit reduced lipophilicity and altered tissue distribution compared to parent compounds. For instance, sorafenib N-Oxide shows lower plasma and brain exposure but similar brain-to-plasma ratios (Kp) .

Pentazocine vs. Sigma-1 Receptor Ligands

Pentazocine binds to Sigma-1 receptors (S1R), a property shared with neuroprotective agents. Comparatively, novel S1R ligands (e.g., compound 5d) showed similar gene activation but varied structural dependence .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.